4-(Chlorosulfonyl)-L-phenylalanine
Description
4-(Chlorosulfonyl)-L-phenylalanine is a chemically modified derivative of L-phenylalanine, featuring a chlorosulfonyl (-SO₂Cl) group at the para position of the aromatic ring. This functional group confers high reactivity, making the compound a critical intermediate in synthesizing sulfonamide-based pharmaceuticals and heterocyclic scaffolds. Its synthesis often involves sulfonation reactions under controlled conditions, such as reactions with sulfonyl chlorides or via multi-step protocols involving intermediates like nitro- or azido-phenylalanine derivatives .
The compound's primary utility lies in its ability to form sulfonamide bonds, which are pivotal in drugs targeting enzymes, receptors, and transporters. For example, it serves as the active fragment in Sivelestat analogs, inhibitors of neutrophil elastase, and is incorporated into indazoles, indoles, and 7-azaindoles for combinatorial drug discovery .
Properties
CAS No. |
84053-07-6 |
|---|---|
Molecular Formula |
C9H10ClNO4S |
Molecular Weight |
263.70 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-chlorosulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO4S/c10-16(14,15)7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
YZDSGFYHZHYQDO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfonyl)-L-phenylalanine typically involves the chlorosulfonation of L-phenylalanine. The process begins with the reaction of L-phenylalanine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective introduction of the chlorosulfonyl group at the para position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorosulfonyl)-L-phenylalanine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming cyclic compounds with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Alcohols and Thiols: Formed through substitution reactions with alcohols and thiols.
Cyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
4-(Chlorosulfonyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural features, molecular properties, and applications of 4-(Chlorosulfonyl)-L-phenylalanine and its analogs:
Stability and Challenges
- Chlorosulfonyl Derivative : Sensitive to hydrolysis, requiring anhydrous conditions during synthesis. Purification often involves flash chromatography (e.g., toluene/ethyl acetate gradients) .
- Radiohalogenated Analogs : 4-[²¹¹At]-L-phenylalanine synthesis demands high temperatures (Cu⁺-catalyzed halogen exchange), limiting substrate compatibility . Fluorinated by-products (e.g., 2-/3-isomers) may form during electrophilic substitutions, necessitating rigorous HPLC purification .
Research Findings and Key Data
Comparative Stability in Combinatorial Libraries
- Errors in equimolarity during combinatorial synthesis (e.g., 2-fold variations) minimally impact screening outcomes for libraries containing sulfonamide derivatives, as demonstrated by Monte Carlo simulations .
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